Methyl 2-{[(1,1-dioxothiolan-3-yl)methylamino]thioxomethylthio}acetate
Description
Methyl 2-{[(1,1-dioxothiolan-3-yl)methylamino]thioxomethylthio}acetate is a sulfur-rich heterocyclic compound featuring a thiolane-1,1-dioxide (sulfolane) core, a methylamino-thioxomethylthio side chain, and a methyl ester group.
Properties
IUPAC Name |
methyl 2-[(1,1-dioxothiolan-3-yl)-methylcarbamothioyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S3/c1-10(7-3-4-17(12,13)6-7)9(15)16-5-8(11)14-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVCVLAWPOFERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=S)SCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(1,1-dioxothiolan-3-yl)methylamino]thioxomethylthio}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dioxothiolan ring: This can be achieved through the reaction of a suitable thiol with an oxidizing agent under controlled conditions.
Introduction of the methylamino group: This step involves the reaction of the dioxothiolan intermediate with a methylamine source.
Addition of the thioxomethylthio group: This final step involves the reaction of the intermediate with a thioxomethylthio reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1,1-dioxothiolan-3-yl)methylamino]thioxomethylthio}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of this compound lies in pharmaceutical research. Its structural characteristics make it a promising candidate for developing new therapeutic agents. The presence of the dioxothiolan moiety may enhance the bioavailability and efficacy of drug formulations.
Case Study : Research has indicated that derivatives of dioxothiolane compounds exhibit significant antimicrobial activities. Methyl 2-{[(1,1-dioxothiolan-3-yl)methylamino]thioxomethylthio}acetate could potentially be modified to enhance these properties further.
Synthesis of Novel Compounds
This compound serves as a versatile scaffold for synthesizing novel chemical entities. Its ability to undergo various chemical reactions allows researchers to create derivatives with tailored properties for specific applications.
Example : The compound can be utilized in the synthesis of thioester derivatives that may exhibit improved pharmacological profiles compared to their parent compounds.
Agricultural Chemistry
In agricultural science, this compound may find applications as a pesticide or herbicide. The thioxomethyl group can contribute to the development of compounds that target specific pests or diseases in crops.
Research Insight : Studies have shown that sulfur-containing compounds can enhance the effectiveness of agrochemicals by improving their stability and reducing toxicity to non-target organisms.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Chemical Structure | Applications | Key Findings |
|---|---|---|---|
| This compound | Structure | Pharmaceutical development, agrochemicals | Potential antimicrobial activity; versatile scaffold |
| Dioxothiolane Derivative A | Structure | Antimicrobial agents | Significant activity against Gram-positive bacteria |
| Thioester B | - | Pesticide formulation | Improved efficacy in field trials |
Mechanism of Action
The mechanism of action of Methyl 2-{[(1,1-dioxothiolan-3-yl)methylamino]thioxomethylthio}acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Methyl 2-(1,1-Dioxothiolan-3-yl)acetate (CAS 17133-70-9)
- Structure: Lacks the methylamino-thioxomethylthio side chain, retaining only the sulfolane core and methyl ester.
- Molecular Formula : C₇H₁₂O₄S (MW: 192.23 g/mol).
- Applications : Primarily used as a versatile synthon for heterocyclic chemistry due to its ester and sulfone groups .
Methyl 2-[(1,1-Dioxo-1-thiolan-3-yl)amino]acetate (CAS 929816-63-7)
- Structure: Replaces the thioxomethylthio group with a direct amino linkage.
- Molecular Formula: C₇H₁₃NO₄S (MW: 207.25 g/mol).
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|
| Target Compound | Not explicitly reported | ~1.3 (predicted) | ~396 (predicted) |
| Methyl 2-(1,1-dioxothiolan-3-yl)acetate | 192.23 | 1.31 (predicted) | 396.1 (predicted) |
| Methyl 2-[(1,1-dioxo-thiolan-3-yl)amino]acetate | 207.25 | 1.31 (predicted) | N/A |
Key Observations :
- The target compound’s predicted boiling point aligns with sulfolane derivatives, suggesting similar thermal stability.
- The amino-substituted analogue (CAS 929816-63-7) has a higher molecular weight but comparable density, indicating minimal steric impact from the amino group .
Biological Activity
Methyl 2-{[(1,1-dioxothiolan-3-yl)methylamino]thioxomethylthio}acetate (CAS: 17133-70-9) is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxothiolan moiety, which is known for its reactivity and potential biological implications. The chemical structure is represented as follows:
- Molecular Formula : C₇H₁₂O₄S
- Molecular Weight : 188.24 g/mol
This compound exhibits various biological activities, primarily attributed to its ability to interact with biological macromolecules. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Cytotoxicity | Exhibits cytotoxic effects in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests that the compound could be developed into a novel antibacterial agent.
Case Study 2: Cytotoxicity in Cancer Research
Another investigation assessed the cytotoxic effects of the compound on several human cancer cell lines. The findings revealed that this compound induced apoptosis in treated cells, with IC50 values ranging from 20 to 30 µM. This highlights its potential as a chemotherapeutic agent.
Q & A
Basic: What synthetic methodologies are reported for Methyl 2-{[(1,1-dioxothiolan-3-yl)methylamino]thioxomethylthio}acetate?
Answer:
The compound is synthesized via multi-step protocols involving:
- Amine-thiocarbonyl coupling : Reaction of methyl 2-(1,1-dioxothiolan-3-yl)acetate derivatives with thiocarbonylating agents (e.g., thiophosgene or thioacetamide derivatives) under inert conditions. For example, borane-pyridine complexes are used to reduce intermediates, followed by coupling with thioacetate esters .
- Purification : Reverse-phase C18 column chromatography (acetonitrile/water gradients) is commonly employed to isolate the product, with yields averaging ~79% .
- Critical parameters : Temperature control (0°C for exothermic steps), nitrogen atmosphere to prevent oxidation, and use of phase separators to isolate organic layers .
Basic: How is the compound characterized, and what analytical data are critical for validation?
Answer:
Key characterization methods include:
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirmation of molecular ion peaks (e.g., m/z 411.5 [M+H]+) and retention times (e.g., 1.03 minutes under SQD-AA05 conditions) .
- HPLC : Retention time consistency (e.g., 0.99 minutes in SMD-TFA50 conditions) ensures purity .
- Structural validation : NMR (1H/13C) and FT-IR to verify thioamide and dioxothiolane moieties. Cross-reference with theoretical spectra from computational databases (e.g., gas-phase thermochemical data for analogous thiolan derivatives) .
Basic: What are the recommended storage and handling protocols for this compound?
Answer:
- Storage : Long-term stability requires desiccated conditions at -20°C in amber vials to prevent hydrolysis of the thioamide bond .
- Handling : Use anhydrous solvents (e.g., ethyl acetate or DMF) during synthesis to avoid side reactions. Phase separators are recommended for liquid-liquid extractions to minimize aqueous contamination .
Advanced: How can researchers resolve contradictions in reported synthetic yields?
Answer:
Discrepancies in yields (e.g., 79% vs. lower values in other studies) arise from:
- Reagent stoichiometry : Excess borane-pyridine (≥2 equiv.) improves reduction efficiency but may require quenching with dipotassium hydrogen phosphate to prevent side reactions .
- Chromatography conditions : Adjusting acetonitrile/water ratios (e.g., 70:30 to 90:10) enhances resolution of polar by-products .
- Validation : Replicate reactions under inert atmospheres and compare LCMS profiles to published data .
Advanced: What mechanistic insights explain the reactivity of the thioxomethylthio group?
Answer:
The thioxomethylthio moiety acts as a nucleophile in SN2 reactions:
- Thiol-thione tautomerism : Stabilizes intermediates during coupling with amines or alcohols. Computational studies (DFT) suggest a lower activation energy for thiocarbonyl transfer compared to carbonyl analogs .
- Metal coordination : The sulfur atoms coordinate with transition metals (e.g., Pd or Cu), enabling C-S bond formation in cross-coupling reactions. Evidence from thiophene glyoxylate syntheses supports this mechanism .
Advanced: How can computational modeling optimize reaction conditions for derivatives?
Answer:
- DFT calculations : Predict thermodynamic stability of intermediates (e.g., ΔfH values for methyleneoxy oxomethyl analogs) to identify energy barriers in multi-step syntheses .
- Solvent effects : COSMO-RS simulations model solvent interactions (e.g., DMF vs. ethyl acetate) to optimize reaction rates and selectivity .
- Docking studies : For bioactive derivatives, molecular docking with target proteins (e.g., enzymes in thiazole-based drug candidates) guides functionalization .
Advanced: What strategies mitigate degradation during biological assays?
Answer:
- Stabilization : Co-administration with antioxidants (e.g., ascorbic acid) reduces oxidative cleavage of the dioxothiolane ring .
- Encapsulation : Liposomal formulations improve half-life in physiological pH, as demonstrated for structurally related thioacetamides .
- Monitoring : LC-MS/MS tracks degradation products (e.g., free thiols) in real-time during in vitro assays .
Advanced: How do structural modifications influence bioactivity in related compounds?
Answer:
- Thiophene substitution : Replacing the dioxothiolane with thienyl groups (e.g., in Ethyl 2-{[7-fluoro-4-oxo-thiochromen-2-yl]-sulfanyl}acetate) enhances antimicrobial activity by 3-fold, likely due to improved membrane permeability .
- Steric effects : Bulky substituents (e.g., adamantyl in thiazole derivatives) reduce metabolic clearance but may lower solubility .
- SAR studies : Systematic variation of the methylamino group (e.g., ethyl or cyclopropyl analogs) identifies optimal binding to targets like kinase enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
